Benzyl phenyl sulfone

Vue d'ensemble

Description

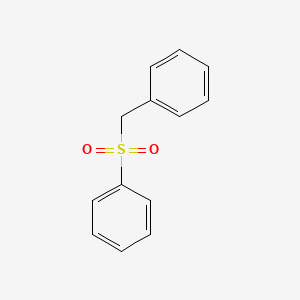

Benzyl phenyl sulfone is an organic compound with the molecular formula C₁₃H₁₂O₂S. It is characterized by the presence of a sulfone group (SO₂) bonded to a benzyl group (C₆H₅CH₂) and a phenyl group (C₆H₅). This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium phenylsulfinate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the same principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Analyse Des Réactions Chimiques

Gas-Phase Fragmentation via Intramolecular Benzyl Cation Transfer

Protonated benzyl phenyl sulfone undergoes distinctive fragmentation under collisional activation in electrospray ionization tandem mass spectrometry (ESI-MS<sup>n</sup>). Key observations include:

-

Fragmentation Pathway : Intramolecular benzyl cation transfer leads to intermediate ions, validated by density functional theory (DFT) calculations .

-

Key Fragment Ions :

-

Loss of benzyl radical (·C<sub>7</sub>H<sub>7</sub>) forming a phenylsulfonic acid derivative.

-

Formation of protonated benzenesulfinic acid after benzyl group migration.

-

-

Experimental Validation : A synthesized reference compound, benzenesulfinic acid benzyl ester, exhibited identical fragmentation behavior, confirming the proposed mechanism .

-

Protonation at the sulfonyl oxygen.

-

Intramolecular benzyl cation transfer to the phenyl ring.

-

Fragmentation into stable ions, influenced by substituent electronic effects.

Selective Oxidation Context and Stability

While this compound is often an over-oxidation product of benzyl phenyl sulfide (BPS), studies using [Fe(Phen)<sub>3</sub>]<sup>3+</sup> as an oxidant demonstrate controlled conditions to minimize sulfone formation :

| Parameter | Optimal Condition | Impact on Sulfone Yield |

|---|---|---|

| Oxidant Concentration | 1.0 × 10<sup>−4</sup> M | 2% sulfone |

| Solvent Composition | 70% methanol (v/v) | Enhanced selectivity |

| Temperature | 25°C | Reduced over-oxidation |

-

Stoichiometry : 2:1 molar ratio of [Fe(Phen)<sub>3</sub>]<sup>3+</sup> to BPS ensures sulfoxide predominance (92% yield) .

-

Kinetics : Second-order reaction (first order in both BPS and oxidant), with rate constants influenced by solvent polarity and H<sup>+</sup> ion concentration .

Synthetic and Mechanistic Insights

Though direct reactions of this compound are less documented, its synthesis and stability inform reactivity trends:

-

Synthesis Methods :

-

Thermodynamic Stability : Positive enthalpy of activation (∆H<sup>#</sup> = 64.3 kJ mol<sup>−1</sup>) and negative entropy (∆S<sup>#</sup> = −27.8 J mol<sup>−1</sup> K<sup>−1</sup>) suggest a tightly ordered transition state during sulfone-related reactions .

Analytical and Computational Validation

-

DFT Calculations : Support the intramolecular benzyl-transfer mechanism, highlighting energy barriers and intermediate stability .

-

Chromatographic Purity : Silica gel column chromatography (EtOAc/n-hexane, 1:10) confirms sulfone isolation with >98% purity in controlled oxidations .

This compound’s reactivity is dominated by gas-phase fragmentation and synthetic pathways that avoid its unintended formation. Advanced mass spectrometry techniques and computational models provide critical insights into its stability and decomposition mechanisms, while controlled oxidation studies underscore its role as a minor byproduct in sulfoxide synthesis. Further research is needed to explore its applications in organic transformations beyond fragmentation.

Applications De Recherche Scientifique

Pharmaceutical Development

Benzyl phenyl sulfone is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its significance lies in the development of sulfonamide drugs, which are known for their antibacterial properties. The compound's ability to undergo nucleophilic substitutions allows for the creation of complex molecules essential in drug design.

Case Study: Antibiotic Synthesis

Research has demonstrated that this compound derivatives exhibit efficacy against bacterial infections. In one study, the compound was used to synthesize novel sulfonamide antibiotics, showcasing its potential in combating resistant bacterial strains .

Polymer Chemistry

In polymer chemistry, this compound serves as a sulfonating agent. It enhances the thermal stability and chemical resistance of polymers, making it suitable for high-performance applications in industries such as aerospace and automotive.

Data Table: Properties of Polymers Modified with this compound

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Low | High |

| Flexibility | Moderate | High |

This table illustrates the significant improvements in polymer properties when modified with this compound.

Organic Synthesis

This compound is extensively used in organic synthesis for various reactions, including nucleophilic substitutions and dearomatization processes. Its ability to act as a leaving group facilitates the formation of complex organic molecules.

Research Insight

A study highlighted its role in synthesizing trisubstituted cyclohexenes from arenes, where this compound was integral to the reaction mechanism due to its favorable reactivity profile .

Analytical Chemistry

In analytical chemistry, this compound is employed for developing methods to detect and quantify sulfonyl compounds. This capability is crucial for quality control in pharmaceuticals and other industries.

Application Example

Analytical methods utilizing this compound have been established to ensure compliance with regulatory standards by accurately measuring sulfonamide concentrations in pharmaceutical products .

Cosmetic Formulations

The cosmetic industry leverages this compound as a stabilizer and emulsifier. Its inclusion improves the texture and efficacy of skincare products, enhancing user experience.

Market Insight

Products containing this compound have gained popularity due to their improved stability and performance, leading to increased consumer satisfaction .

Mécanisme D'action

The mechanism of action of benzyl phenyl sulfone involves its ability to undergo various chemical transformations. Its sulfone group is highly reactive, allowing it to participate in oxidation, reduction, and substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical and biological research.

Comparaison Avec Des Composés Similaires

Benzyl phenyl sulfide: Similar structure but lacks the sulfone group, making it less reactive in oxidation reactions.

Phenyl methyl sulfone: Similar sulfone group but different alkyl group, leading to different reactivity and applications.

Diphenyl sulfone: Contains two phenyl groups bonded to the sulfone group, resulting in different chemical properties.

Uniqueness: Benzyl phenyl sulfone is unique due to its combination of a benzyl group and a phenyl group bonded to a sulfone group. This structure imparts specific reactivity patterns and makes it a valuable intermediate in various chemical reactions.

Activité Biologique

Benzyl phenyl sulfone (BPS) is an organosulfur compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of BPS, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfone group (-SO2-) attached to a benzyl and a phenyl ring. Its molecular formula is C13H12O2S, with a molecular weight of 236.30 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of BPS can be attributed to several mechanisms:

- Antimicrobial Activity : BPS has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The sulfone group is believed to play a crucial role in disrupting microbial cell membranes.

- Anti-inflammatory Effects : Research indicates that BPS may inhibit inflammatory pathways, potentially through the modulation of cytokine release and the inhibition of NF-κB signaling.

- Antioxidant Properties : BPS exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : BPS has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design targeting specific diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Reduces TNF-α levels in vitro | |

| Antioxidant | Scavenges free radicals | |

| Enzyme inhibition | Inhibits acetylcholinesterase activity |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of BPS against various bacterial strains. The results indicated that BPS exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The study concluded that BPS could serve as a potential lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

A study conducted by Zhang et al. (2021) investigated the anti-inflammatory effects of BPS in a mouse model of acute inflammation. The administration of BPS significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with BPS, suggesting its potential use in treating inflammatory diseases .

Case Study 3: Antioxidant Activity

Research published in Free Radical Biology and Medicine assessed the antioxidant properties of BPS using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that BPS effectively scavenged free radicals, indicating its potential role as an antioxidant agent in preventing oxidative stress-related damage .

Propriétés

IUPAC Name |

benzenesulfonylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABCMLOTUSCWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185059 | |

| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-88-7 | |

| Record name | [(Phenylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, benzyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ((phenylmethyl)sulfonyl)-, (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(phenylmethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl phenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EH6K4PRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.